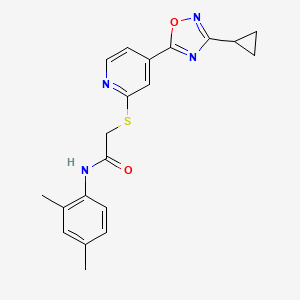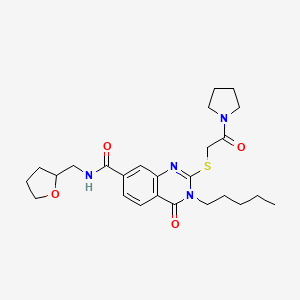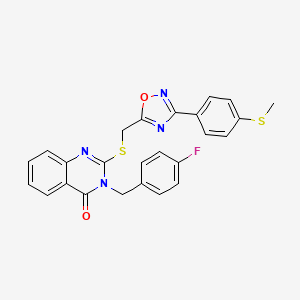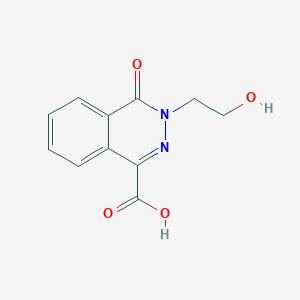
2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide" is a derivative of adamantane, which is known for its wide spectrum of medicinal properties. Adamantane derivatives are of significant interest due to their biological activities, and their incorporation into various molecular frameworks can lead to the development of new pharmacologically active substances .
Synthesis Analysis
The synthesis of adamantane derivatives typically involves the reaction of adamantyl isothiocyanate with secondary amines to yield N-(1-adamantyl)carbothioamides. For instance, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yielded a series of N-(1-adamantyl)carbothioamides. Further reactions of these intermediates with hydrazine hydrate can lead to the formation of carbohydrazides, which are key intermediates for further chemical transformations . A one-pot synthesis method has also been described for the production of 1-adamantylhydrazine, which can serve as a versatile intermediate for the synthesis of various biologically active compounds .
Molecular Structure Analysis
Density functional theory (DFT) calculations have been employed to study the molecular geometry and vibrational frequencies of adamantane derivatives. For example, DFT studies on the nickel(II) complex of an adamantane-derived hydrazine carbothioamide revealed insights into the stability and geometry of the molecule. The HOMO-LUMO energies indicated charge transfer within the molecule, and the presence of large negative charges on certain oxygen atoms suggested specific bonding interactions .
Chemical Reactions Analysis
Adamantane derivatives have been shown to undergo various chemical reactions, leading to the formation of different pharmacologically active compounds. For example, the reaction of carbohydrazide with aromatic aldehydes yielded N'-arylideneamino derivatives. These compounds, along with others such as 1,2,4-triazole analogues, have been tested for their antimicrobial activities . The synthesis of broad-spectrum antibacterial candidates has also been achieved by condensation of adamantane-1-carbohydrazide with heterocyclic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives have been extensively studied. These compounds typically exhibit high melting points, and their structures have been confirmed by various analytical techniques such as IR, NMR spectroscopy, and elemental analysis. The antimicrobial and antifungal activities of these compounds have been evaluated, with some showing potent activity against a range of microorganisms. The physical and chemical constants of these compounds generally align with theoretical predictions .
Scientific Research Applications
X-Ray Structures and Computational Studies
In 2022, Al-Wahaibi et al. synthesized two adamantane-linked hydrazine-1-carbothioamide derivatives and analyzed them using X-ray crystallography and computational studies. The study focused on the effect of different moieties on the molecules' conformation and intermolecular interactions. It was found that these compounds exhibit urease inhibition potential and moderate antiproliferative activities, highlighting their potential in medicinal chemistry (L. H. Al-Wahaibi et al., 2022).
Synthesis and DFT Studies of Structural Parameters
A study by Genc et al. in 2015 explored the synthesis of 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its nickel(II) complex. The research utilized density functional theory (DFT) for understanding molecular geometry, vibrational frequencies, and electronic properties. The study also evaluated the cytotoxic effects of the ligand and its complex on prostate cancer cell cultures, demonstrating the compound's potential in cancer research (Z. K. Genc et al., 2015).
Antimicrobial and Hypoglycemic Activities
Al-Abdullah et al. in 2015 synthesized a series of N-(1-adamantyl)carbothioamide derivatives and evaluated their antimicrobial and hypoglycemic activities. The compounds showed potent antibacterial activity against various microorganisms and significant reduction of serum glucose levels in diabetic rats, suggesting their applicability in antimicrobial and diabetes-related research (E. S. Al-Abdullah et al., 2015).
Corrosion Inhibitors for C-Steel
In a 2020 study, Sayed and El-Lateef utilized thiocarbohydrazones based on adamantane for corrosion inhibition in C-steel. Their research indicated that these compounds offer significant protection against corrosion, showcasing their potential use in industrial applications (A. R. Sayed & H. M. El-Lateef, 2020).
Ring-Closing Carbonyl-Olefin Metathesis
Zhang et al. in 2019 described the use of a hydrazine catalyst for the catalytic ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes to form 2H-chromenes. They found that adamantylidene groups facilitated this process, highlighting the role of adamantane derivatives in synthetic organic chemistry (Yunfei Zhang et al., 2019).
Future Directions
The future of adamantane chemistry lies in the development of novel methods for the preparation of adamantane derivatives and the investigation of their chemical and catalytic transformations . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives is also being explored .
properties
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-2-3-16-14(20)18-17-13(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFQLZOQUOWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3002291.png)


![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)



![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)



